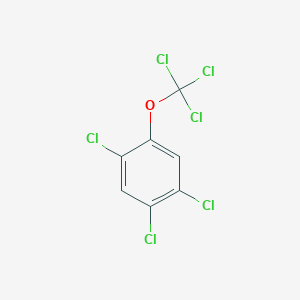

1,2,4-Trichloro-5-(trichloromethoxy)benzene

Vue d'ensemble

Description

1,2,4-Trichloro-5-(trichloromethoxy)benzene is an organochlorine compound characterized by its unique structure, which includes three chlorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and environmental studies.

Méthodes De Préparation

The synthesis of 1,2,4-Trichloro-5-(trichloromethoxy)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the chlorination of 1,4-dichlorobenzene, which can yield this compound as the main product . Industrial production often employs catalysts and specific reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

1,2,4-Trichloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of moisture, it can hydrolyze to form chlorinated phenols.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Applications De Recherche Scientifique

1,2,4-Trichloro-5-(trichloromethoxy)benzene, a chlorinated aromatic compound, has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its applications across various fields, including environmental science, organic synthesis, and material science, while providing comprehensive data tables and case studies to illustrate its utility.

Environmental Science

This compound is utilized in studies assessing the environmental impact of chlorinated compounds. It serves as a model compound for understanding the bioaccumulation and toxicity of similar organochlorine substances.

Case Study: Bioaccumulation Studies

Research has demonstrated the bioaccumulation factor (BAF) of this compound in aquatic species. For instance, studies involving American flagfish showed significant uptake through gills, emphasizing the compound's potential ecological risks in contaminated water bodies .

Organic Synthesis

In organic chemistry, this compound acts as a precursor for synthesizing various organic materials, including dyes and pesticides. Its high reactivity due to the presence of multiple chlorine atoms allows it to participate in nucleophilic substitution reactions.

Application Example: Synthesis of Dyes

This compound can be employed to synthesize chlorinated dyes that exhibit enhanced stability and colorfastness compared to their non-chlorinated counterparts.

Material Science

The compound is also explored for its role in developing high-performance materials. Its properties make it suitable for use as a solvent in polymer processing and as a component in specialty coatings.

Case Study: Polymer Processing

In polymer chemistry, this compound is used as a solvent for polyolefins during gel permeation chromatography (GPC), facilitating the analysis of polymer molecular weights .

Toxicological Considerations

Despite its utility, this compound poses health risks. Toxicological profiles indicate potential liver and kidney damage upon exposure . The compound's safety profile necessitates careful handling and regulatory oversight to mitigate risks associated with its use.

Health Effects Summary Table

Mécanisme D'action

The mechanism of action of 1,2,4-Trichloro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and membranes, influencing their function .

Comparaison Avec Des Composés Similaires

1,2,4-Trichloro-5-(trichloromethoxy)benzene can be compared with other chlorinated benzenes, such as:

1,2,4-Trichlorobenzene: Similar in structure but lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions, leading to variations in chemical behavior and applications.

1,2,4,5-Tetrachlorobenzene: Contains an additional chlorine atom, which affects its reactivity and uses.

The unique trichloromethoxy group in this compound provides distinct chemical properties and reactivity, making it valuable in specific applications.

Activité Biologique

1,2,4-Trichloro-5-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by its multiple chlorine substituents, which significantly influence its reactivity and biological interactions. Its chemical formula is , and it has a molecular weight of approximately 237.43 g/mol. The presence of trichloromethoxy groups enhances its lipophilicity, allowing for easier membrane penetration in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems. Studies indicate that halogenated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

- Genotoxicity : Research has shown that chlorinated benzenes can exhibit genotoxic effects, potentially leading to DNA damage. The formation of reactive metabolites through metabolic activation may contribute to this genotoxicity .

- Neurotoxicity : Some studies suggest that exposure to chlorinated aromatic compounds can lead to neurotoxic effects, including alterations in neurotransmitter levels and neuronal function .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Acute Toxicity

- Oral Exposure : Acute toxicity studies in rodents indicate moderate to high toxicity levels from oral exposure. For instance, the LD50 values reported for similar compounds range from 100 to 500 mg/kg .

Chronic Effects

- Organ Effects : Chronic exposure in animal models has shown increased adrenal weights and liver enzyme alterations. Specifically, prolonged oral administration in rats resulted in significant histopathological changes in the liver .

- Reproductive Effects : Limited data suggest that chronic exposure does not significantly affect reproductive capabilities in animal models; however, some studies reported retarded growth in fetuses following maternal exposure .

Carcinogenic Potential

The Environmental Protection Agency (EPA) classifies 1,2,4-trichlorobenzene as Group D (not classifiable as to human carcinogenicity). However, animal studies have demonstrated liver tumors following long-term exposure .

Case Studies

- Environmental Exposure : A case study involving a woman exposed to trichlorobenzenes from her husband's work clothes reported the development of a blood disorder after prolonged inhalation. This highlights the potential health risks associated with occupational exposure .

- Laboratory Findings : A study examining the effects of various chlorinated compounds on aquatic organisms found that 1,2,4-trichlorobenzene exhibited significant toxicity towards certain fish species at environmentally relevant concentrations .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.43 g/mol |

| Acute Toxicity (LD50) | 100 - 500 mg/kg (varies by study) |

| Chronic Effects | Increased adrenal weights; liver enzyme alterations |

| Reproductive Effects | No significant impact on fertility; fetal growth retardation observed |

| Carcinogenic Classification | EPA Group D (not classifiable as human carcinogen) |

Propriétés

IUPAC Name |

1,2,4-trichloro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYWFXMSFUTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.